2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid
Description
Properties
IUPAC Name |
2-[3-(difluoromethyl)pyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c1-5(8(12)13)11-3-2-6(4-11)7(9)10/h5-7H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHADOFHVWOCYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, the pyrrolidine ring in the compound can enhance the exploration of the pharmacophore space due to its sp3-hybridization and stereochemistry. This interaction can influence the biological activity of the compound, making it a versatile scaffold for drug discovery.
Cellular Effects
2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with enantioselective proteins can lead to different biological profiles, affecting cell signaling and metabolic pathways. These interactions can result in changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
At the molecular level, 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid exerts its effects through binding interactions with biomolecules. The compound’s pyrrolidine ring allows for efficient exploration of the pharmacophore space, contributing to its biological activity. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound’s activity can be affected by its stability and the conditions under which it is stored and used. Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular function, which may be due to the compound’s degradation products or its interaction with cellular components over time.
Dosage Effects in Animal Models
The effects of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, the compound may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects observed in these studies highlight the importance of dosage in determining the compound’s overall impact on biological systems.
Metabolic Pathways
2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux or metabolite levels. The compound’s interaction with metabolic enzymes can lead to changes in the levels of specific metabolites, affecting overall metabolic pathways. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments or tissues. Understanding the transport and distribution of the compound is essential for determining its bioavailability and therapeutic potential.
Subcellular Localization
2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid’s subcellular localization is determined by targeting signals or post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell. For example, localization to the nucleus may affect gene expression, while localization to the mitochondria may influence cellular metabolism.
Biological Activity
2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid, identified by its CAS number 1862347-78-1, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a difluoromethyl group and a propanoic acid moiety. This structural configuration may influence its interaction with biological targets, enhancing its pharmacological properties.
Biological Activity Overview
The biological activity of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid has been investigated primarily in the context of its potential as a pharmaceutical agent. Key areas of focus include:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. The presence of the difluoromethyl group may enhance the lipophilicity and permeability of the compound across bacterial membranes.
- Cytotoxic Effects : Research indicates potential cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation, although specific pathways remain to be elucidated.
Antimicrobial Studies
A study evaluating derivatives of pyrrolidine compounds found that those with fluorinated groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid showed minimum inhibitory concentrations (MICs) ranging from 6 to 12.5 µg/mL against various strains, indicating significant antimicrobial potential .
Cytotoxicity Assessments
In vitro studies on cancer cell lines revealed that pyrrolidine derivatives could induce cytotoxicity. For example, a related compound demonstrated an IC50 value of 0.13 ± 0.06 µM against human leukemia cells, suggesting that modifications in the structure can lead to enhanced antitumor activity .
The exact mechanisms through which 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell signaling pathways, potentially affecting processes like apoptosis and cell cycle regulation.
- DNA Interaction : Some studies suggest that fluorinated compounds can bind to DNA more effectively than their non-fluorinated counterparts, possibly leading to increased cytotoxicity in cancer cells .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid is being investigated for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Case Study : Research has shown that compounds with similar structures exhibit activity as enzyme inhibitors or modulators. For instance, studies on pyrrolidine derivatives have indicated their efficacy in inhibiting certain enzymes involved in metabolic pathways, which could lead to new treatments for metabolic disorders.
The compound's unique structural features contribute to its biological activity. The presence of difluoromethyl groups enhances lipophilicity and may improve binding affinity to biological targets.
- Mechanism of Action : Preliminary studies suggest that this compound may interact with specific receptors or enzymes, potentially influencing pathways related to inflammation or cell signaling. Ongoing research aims to elucidate these interactions further.
Industrial Applications
In the industrial sector, 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid can serve as a building block for the synthesis of more complex organic molecules.
- Synthesis and Production : The compound can be synthesized through multi-step reactions involving appropriate starting materials and conditions. Its utility in creating specialty chemicals makes it valuable in various industrial applications.
Comparison with Similar Compounds
Key Differences :
- Substituent : Fluoromethyl (-CH2F) vs. difluoromethyl (-CF2H) at the pyrrolidine 3-position.
- Molecular Formula: C8H14FNO2 (fluoromethyl analog) vs. C8H13F2NO2 (difluoromethyl analog) .
- Molecular Weight : 175.2 g/mol (fluoromethyl) vs. 193.2 g/mol (difluoromethyl).
Experimental Data :
The fluoromethyl analog (CAS 2089722-81-4) was discontinued by suppliers, suggesting challenges in synthesis or stability. This highlights the need for optimized synthetic routes for difluoromethyl derivatives .
3-(Pyrrolidin-1-yl)propanoic Acid
Key Differences :
- Substituent: No fluorinated groups vs. difluoromethyl.
- Molecular Formula: C7H13NO2 vs. C8H13F2NO2 .
- Impact : The absence of fluorine reduces metabolic stability and may lower acidity (pKa) of the carboxylic acid group, affecting solubility and protein binding .
2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride
Key Differences :
- Backbone: Acetic acid (shorter chain) vs. propanoic acid.
- Substituent : Hydrochloride salt vs. free acid.
- Similarity Score : 0.97 (structural backbone similarity) .
- Impact: The shorter chain may reduce steric hindrance, enhancing binding to biological targets. The hydrochloride salt improves aqueous solubility but may limit compatibility with non-polar matrices .
3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid
Key Differences :
- Pyrrolidine Modification : Dioxo group (electron-withdrawing) vs. difluoromethyl (electron-withdrawing but less polar).
- Hazards : The dioxo derivative is associated with skin/eye irritation and respiratory risks, suggesting that difluoromethyl analogs may require similar safety precautions .
Data Table: Comparative Analysis
Research Implications and Gaps
- Novel methods, such as those used for PROTAC degraders (e.g., AK2305), may offer pathways for optimization .
- Biological Activity : Fluorination at the pyrrolidine C3 position could enhance target engagement in enzyme inhibition (e.g., kinases or proteases) due to increased electronegativity and steric effects.
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Construction or functionalization of the pyrrolidine ring bearing a difluoromethyl group.
- Introduction of the propanoic acid side chain, often via amide or ester intermediates.
- Selective fluorination steps to install the difluoromethyl group.
- Final hydrolysis or deprotection to yield the free carboxylic acid.
According to patent literature (US20040236118A1), pyrrolidine derivatives can be synthesized by various routes including ring closure reactions and functional group modifications on preformed pyrrolidine rings. The difluoromethyl group introduction is typically achieved via fluorination reactions using reagents such as antimony pentafluoride and anhydrous hydrogen fluoride or other fluorinating agents under controlled conditions. This is consistent with fluorination methods described for related heterocycles, where catalytic chlorination followed by fluorination yields fluorinated pyridine derivatives, which can be adapted for pyrrolidine systems.
Preparation of Propanoic Acid Moiety
The propanoic acid group is often introduced by:
- Reaction of pyrrolidine amines with acrylic acid derivatives or esters.
- Coupling reactions using carbodiimide reagents (e.g., DCC) with carboxylic acids to form amide intermediates, followed by hydrolysis to the acid.
- Hydrolysis of ester precursors under basic or acidic conditions.
For example, in related systems, esters of heterocyclic amides are treated with sodium hydroxide in aqueous ethanol at room temperature for extended periods (e.g., 10 h) to yield the free acid after acidification and crystallization.
Representative Preparation Method (Inferred from Related Compounds)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Pyrrolidine derivative with protected or pre-installed difluoromethyl group | Synthesis or procurement of the fluorinated pyrrolidine intermediate | Fluorinated pyrrolidine core |
| 2 | Reaction with acrylic acid or ester derivative in presence of base or coupling agents (e.g., DCC, NHS) | Formation of amide or ester linkage to introduce propanoic acid side chain | Pyrrolidine propanoate ester or amide intermediate |
| 3 | Hydrolysis with NaOH in ethanol/water at 25°C for 10 h | Conversion of ester/amide to free carboxylic acid | 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid |
| 4 | Purification by crystallization from ethanol or ethyl acetate | Isolation of pure product | Pure target acid |
Detailed Experimental Findings from Literature
Hydrolysis Conditions: Ester intermediates of heterocyclic amides are effectively hydrolyzed by sodium hydroxide in aqueous ethanol at room temperature (25 °C) over 10 hours, monitored by TLC until complete consumption of ester, followed by acidification with acetic acid to precipitate the acid product.
Coupling Reactions: Carbodiimide-mediated coupling (DCC/NHS) in dry acetonitrile at 0 °C to room temperature (0 °C for 2 h, then RT for 12 h) with amines is effective for forming amide bonds between carboxylic acids and amines, which can be adapted for the introduction of the propanoic acid side chain after hydrolysis.
Fluorination: Fluorination of chlorinated pyridine derivatives using antimony pentafluoride and anhydrous hydrogen fluoride under heating and stirring followed by purification steps is a reliable method to introduce fluorine atoms, which can be adapted for difluoromethylation on pyrrolidine rings.
Summary Table of Key Preparation Steps
| Preparation Step | Reagents/Conditions | Reaction Type | Notes |
|---|---|---|---|
| Pyrrolidine ring formation/modification | Various synthetic routes | Ring closure, substitution | Starting point for fluorination |
| Difluoromethyl group installation | Antimony pentafluoride, HF, catalytic chlorination | Electrophilic fluorination | Requires controlled conditions |
| Coupling with propanoic acid derivative | DCC, NHS, amines in dry acetonitrile | Amide bond formation | Low temperature to RT, 12 h |
| Hydrolysis to free acid | NaOH in aqueous ethanol, 25 °C, 10 h | Ester/amide hydrolysis | Acidification to isolate acid |
| Purification | Crystallization from ethanol or ethyl acetate | Solid isolation | Ensures product purity |
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid in laboratory settings?
- Methodological Answer : Always use engineering controls such as chemical fume hoods to limit inhalation exposure. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. In case of accidental exposure, flush eyes with water for ≥15 minutes and seek medical attention if irritation persists . Store the compound in a tightly sealed container away from incompatible materials (e.g., oxidizing agents) to avoid reactive hazards.
Q. Which analytical techniques are most effective for purity assessment and structural characterization of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or LC-MS is recommended for quantifying purity and detecting impurities. For structural confirmation, use - and -NMR spectroscopy to resolve the difluoromethyl group’s splitting patterns and pyrrolidine ring conformation. Cross-reference with high-resolution mass spectrometry (HRMS) to validate molecular formula accuracy .
Advanced Research Questions
Q. How can computational chemistry enhance the synthesis and optimization of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid?
- Methodological Answer : Integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. For example, ICReDD’s approach combines reaction path search algorithms with experimental validation to identify optimal catalysts and solvents, reducing trial-and-error iterations. Use computational tools like Gaussian or ORCA to model steric effects of the difluoromethyl group on pyrrolidine ring stability .
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?
- Methodological Answer : Re-examine computational parameters (e.g., solvent models, basis sets) to ensure alignment with experimental conditions (e.g., solvent polarity, temperature). If NMR chemical shifts deviate, verify the protonation state or conformational flexibility of the pyrrolidine ring. Use dynamic NMR (DNMR) to detect slow conformational exchanges that static calculations might miss .
Q. How can researchers ensure stereochemical fidelity during synthesis and characterize chiral impurities?
- Methodological Answer : Employ chiral stationary phases in HPLC (e.g., Chiralpak® columns) to separate enantiomers. For asymmetric synthesis, use catalysts like Jacobsen’s Co(III)-salen complexes to control pyrrolidine stereochemistry. X-ray crystallography or vibrational circular dichroism (VCD) can confirm absolute configuration. Monitor diastereomeric excess (de) via -NMR due to fluorine’s sensitivity to stereochemical environments .
Q. What experimental design principles optimize reaction yield and minimize by-products during scale-up?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken or central composite design) to test variables like temperature, catalyst loading, and solvent ratios. For example, a 3 factorial design can identify interactions between reaction time and pressure in hydrogenation steps. Use Design of Experiments (DoE) software (e.g., JMP, Minitab) to model response surfaces and pinpoint optimal conditions .
Q. How should off-target effects in enzyme inhibition studies be addressed?
- Methodological Answer : Perform competitive binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry) to measure binding specificity. Use fluorogenic substrates to track enzyme activity in real-time and validate target engagement. If off-target effects persist, modify the propanoic acid moiety to reduce nonpolar interactions or introduce steric hindrance groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
